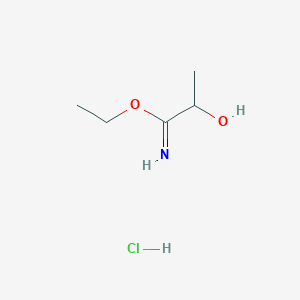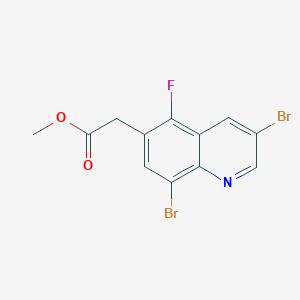
4-Formyl-3-isopropyl-6-benzoyl-sydnone imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Formyl-3-isopropyl-6-benzoyl-sydnone imine” is a chemical compound with the molecular formula C13H13N3O3 . It has a molecular weight of 259.27 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
The melting point of “this compound” is reported to be 112-113 °C .Scientific Research Applications
Photochemical Behavior : The photochemical behavior of sydnones, including variants similar to 4-Formyl-3-isopropyl-6-benzoyl-sydnone imine, has been studied in dioxane solutions. These compounds yield triazoles and other derivatives upon irradiation, indicating the formation of nitril-imines as primary products in sydnone photochemistry (Märky et al., 1978).
Bromination/Debromination Reactions : The compound has been investigated for its reactivity in bromination and debromination processes. Using NBS in DMF, sydnone imines form 4-bromo congeners, which can be efficiently debrominated with sodium borohydride or sodium sulfite (Beal & Turnbull, 1992).
Formation of Adducts with Sulfur, Mercury, and Boron : Sydnone imines have been shown to form adducts with sulfur, mercury, and boron, resulting in complexes with diverse chemical structures and properties (Freese et al., 2019).
Chemical Synthesis and Functionalization : The compound is utilized in various chemical synthesis and functionalization processes, including the formation of 4-lithio and 4-halogeno derivatives, which are key intermediates in preparing various sydnone and sydnone imine derivatives (Cherepanov & Moiseev, 2020).
NMR and X-ray Crystallography : Studies involving 2,3-disubstituted pyrazines, which are structurally related to sydnones, have been conducted using NMR and X-ray crystallography to understand the molecular structure and properties of these compounds (Farrán et al., 2005).
Anionic N-heterocyclic Carbene Formation : The compound has been involved in studies exploring the formation of anionic N-heterocyclic carbenes, leading to various trapping reactions with elements such as selenium, palladium, and gold, demonstrating diverse chemical reactivity (Freese et al., 2017).
Charge Density Analysis : The structural peculiarities of similar sydnone imines have been investigated using charge density analysis, revealing insights into the molecular and supramolecular levels of these compounds (Nelyubina et al., 2010).
Plant Growth Regulation : Some derivatives of sydnone imines have shown potential in regulating plant growth, indicating a possible application in agriculture (Cherepanov et al., 2021).
Properties
IUPAC Name |
N-(4-formyl-3-propan-2-yloxadiazol-3-ium-5-yl)benzenecarboximidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9(2)16-11(8-17)13(19-15-16)14-12(18)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHHPPAADWZETL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1=NOC(=C1C=O)N=C(C2=CC=CC=C2)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid](/img/structure/B1405429.png)




![Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1405435.png)






